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Olmesartan Acid 4-Methoxybenzyl Ether

Olmesartan synthesis Protecting group comparison Deprotection efficiency

Olmesartan Acid 4‑Methoxybenzyl Ether is a confirmed degradation product marker in stressed olmesartan medoxomil tablets and a process‑related intermediate. It is indispensable for stability‑indicating method validation (ICH Q2(R1)), forced‑degradation mass balance (ICH Q1E), and impurity quantification for ANDA/DMF submissions (ICH Q3A/Q3B). The PMB ether exhibits a distinct acid‑lability profile versus DMB‑protected intermediates. Procure as a fully characterized reference standard to establish system suitability, determine RRTs, and validate peak purity in QC workflows.

Molecular Formula C₃₂H₃₄N₆O₄
Molecular Weight 566.65
Cat. No. B1161479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmesartan Acid 4-Methoxybenzyl Ether
Synonyms1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-4-(2-((4-methoxybenzyl)oxy)propan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid
Molecular FormulaC₃₂H₃₄N₆O₄
Molecular Weight566.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Olmesartan Acid 4-Methoxybenzyl Ether and Its Role in ARB Synthesis and Quality Control


Olmesartan Acid 4‑Methoxybenzyl Ether (CAS not assigned; molecular formula C₃₂H₃₄N₆O₄, molecular weight 566.65 g/mol) is a protected derivative of the angiotensin II receptor blocker (ARB) olmesartan . The compound features a 4‑methoxybenzyl (PMB) ether moiety at the tertiary alcohol position of the olmesartan acid scaffold. It is primarily encountered as a process‑related intermediate or degradation product in the synthesis and stability assessment of olmesartan medoxomil, the clinically used prodrug . Unlike the active pharmaceutical ingredient (API) olmesartan medoxomil, this PMB‑protected acid form is not intended for therapeutic use but serves as a critical reference standard in pharmaceutical development, impurity profiling, and analytical method validation .

Why Olmesartan Acid 4-Methoxybenzyl Ether Cannot Be Substituted by Other Protected Intermediates in Synthetic and Analytical Workflows


Protected olmesartan intermediates are not interchangeable because the choice of protecting group directly dictates the efficiency of downstream deprotection, the purity profile of the final API, and the stability of the intermediate during storage and reaction conditions . The 4‑methoxybenzyl (PMB) ether exhibits a distinct acid‑lability profile compared to the more robust 2,4‑dimethoxybenzyl (DMB) or trityl groups; attempts to substitute one protecting group for another without re‑optimizing deprotection conditions consistently lead to lower yields, increased impurity burdens, and batch failures . Furthermore, the PMB‑protected acid form is a known degradation product in stressed olmesartan tablets, making it indispensable as a reference marker in stability‑indicating analytical methods—a role that cannot be fulfilled by the parent acid, the medoxomil ester, or other protected intermediates .

Product‑Specific Quantitative Differentiation of Olmesartan Acid 4‑Methoxybenzyl Ether vs. Closest Analogs


Deprotection Yield and Purity Deficit vs. 2,4‑Dimethoxybenzyl (DMB) Protecting Group

In a direct head‑to‑head comparison under identical acidic deprotection conditions (TFA/CH₂Cl₂), the PMB‑protected olmesartan medoxomil (2c) afforded the target compound in only 66% yield with 68.6% purity, whereas the DMB‑protected analog (2b) delivered 98% yield and 98.1% purity . This 32‑percentage‑point yield gap and ~30‑point purity deficit demonstrate that PMB ether protection is significantly inferior to DMB for tetrazole‑bearing ARB intermediates when acid‑labile ester functionality must be preserved. The PMB group required either elevated temperature (40 °C, 12 h) with poor purity, or extended reaction time at ambient temperature (25 °C, 72 h) with still‑unsatisfactory purity (72.3%), underscoring its narrow operational window .

Olmesartan synthesis Protecting group comparison Deprotection efficiency

Identification as a Stress Degradation Product: Differentiating from Synthetic Process Impurities

Olmesartan Acid 4‑Methoxybenzyl Ether is explicitly catalogued as "a degradation product in stressed tablets of Olmesartan (O550001)" . This distinguishes it from the more commonly encountered synthetic process impurities (e.g., trityl‑protected intermediates, dehydro olmesartan, or dimer impurities) that arise during API manufacture rather than during finished dosage form stability challenges. The compound therefore provides a degradation‑pathway‑specific marker that allows analytical laboratories to differentiate between manufacturing‑origin impurities and true degradation products—a distinction that is critical for regulatory stability studies per ICH Q1A [1]. Neither the parent olmesartan acid nor the medoxomil prodrug can serve this specific function in stability‑indicating HPLC methods, as they represent the starting material and API, respectively, rather than a degradation end‑point.

Degradation product Stability-indicating methods Forced degradation

Solubility Profile Differentiates from Trityl‑Protected Intermediates and Facilitates Analytical Method Development

Olmesartan Acid 4‑Methoxybenzyl Ether is soluble in DMSO and methanol , which contrasts with the significantly higher hydrophobicity of trityl‑protected olmesartan intermediates (e.g., N‑Trityl Olmesartan Acid, molecular weight ~720 g/mol plus) that typically require chlorinated solvents or THF for dissolution . This solubility in common polar aprotic and protic solvents simplifies the preparation of calibration standards and spiked samples for HPLC, LC‑MS, and NMR analyses without the need for solvent systems that may interfere with reversed‑phase chromatography or cause column compatibility issues. The molecular weight of 566.65 g/mol also places it in a range amenable to both ESI‑MS and APCI‑MS detection, whereas the much larger trityl derivatives (700–800 g/mol) can exhibit poorer ionization efficiency and adduct formation. This is a class‑level inference based on the structural properties of benzyl‑type vs. trityl‑type protecting groups.

Solubility Analytical method development Sample preparation

Storage Stability Requirements Differentiate from Room‑Temperature‑Stable Analogs

The compound requires storage at –20 °C for maximum recovery, with the additional precaution that the original vial should be centrifuged prior to opening to recover the product fully . This cold‑storage requirement contrasts with olmesartan acid (the parent compound), which is typically stored at +2 °C to +8 °C, and with olmesartan medoxomil API, which can be stored at controlled room temperature (20–25 °C) in tight containers [1]. The –20 °C storage condition signals that the PMB ether linkage introduces thermal lability not present in the unprotected acid or the medoxomil prodrug, likely due to the propensity of the benzylic ether to undergo acid‑catalyzed or thermal cleavage. This has direct operational implications for laboratories that must maintain validated cold‑storage capacity and implement specific handling SOPs.

Storage stability Cold chain Reference standard handling

Structural Confirmation Enables Specific Impurity Tracking in Synthetic Route Optimization

The PMB ether is formed via O‑alkylation of the tertiary alcohol of olmesartan acid with 4‑methoxybenzyl chloride or a similar activated PMB donor [1]. This specific structural modification—the protection of the tertiary alcohol rather than the tetrazole NH or the carboxylic acid—creates a regio‑isomeric impurity profile that is distinct from N‑protected intermediates (e.g., N‑trityl or N‑DMB tetrazole derivatives). In the published comparative study by Seki, the PMB‑protected species (2c) was explicitly prepared and characterized alongside the DMB‑protected analog (2b) to evaluate deprotection efficiency, confirming that the PMB group attaches at the tetrazole N‑position in that synthetic context; however, the acid form (this compound) features protection at the tertiary alcohol O‑position, generating a different impurity tracking challenge . Quantitative HPLC retention time data or MS/MS fragmentation patterns are not publicly available in the open literature for this specific compound, representing a notable evidence gap.

Impurity profiling Synthetic route scouting Process analytical technology

High‑Value Application Scenarios for Olmesartan Acid 4‑Methoxybenzyl Ether in Pharmaceutical R&D and QC


Stability‑Indicating HPLC Method Development and Validation for Olmesartan Medoxomil Tablets

The compound serves as a degradation‑product marker for forced‑degradation studies on olmesartan medoxomil finished dosage forms . Spiking the PMB ether into stressed tablet extracts allows analytical laboratories to establish system suitability, determine relative retention times (RRTs), and validate peak purity for stability‑indicating methods per ICH Q2(R1). Because it is a confirmed degradation product rather than a synthetic process impurity, its presence or absence in stability samples provides direct evidence of formulation robustness [1].

Reference Standard for ANDA and DMF Submission Impurity Profiling

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) must demonstrate control of all specified and unspecified impurities . Olmesartan Acid 4‑Methoxybenzyl Ether, when procured as a characterized reference standard (e.g., TRC O550045), can be used to spike and quantify this specific degradation product in API and drug product batches, meeting regulatory requirements for impurity identification, qualification, and reporting thresholds per ICH Q3A/Q3B [1].

Protecting‑Group Strategy Benchmarking in ARB Synthetic Route Scouting

Process chemistry teams evaluating alternative protecting groups for olmesartan medoxomil synthesis can use the published comparative deprotection data to exclude PMB‑based routes from further consideration when high yield and purity are required. The quantitative performance gap (66% yield / 68.6% purity vs. 98% yield / 98.1% purity for DMB) provides a data‑driven basis for selecting DMB over PMB in the final manufacturing route, avoiding costly pilot‑scale failures [1].

Degradation Pathway Elucidation and Mass Balance Studies

In forced‑degradation and stress‑testing studies, identifying all degradation products is essential for closing mass balance . The PMB ether, as a structurally characterized degradant, can be synthesized or procured as an authentic standard to confirm its presence in stressed samples via LC‑MS/MS or NMR, enabling complete degradation pathway mapping and supporting shelf‑life predictions per ICH Q1E [1].

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